![molecular formula C24H18N4O5 B2740680 3-(4-methoxyphenyl)-7-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione CAS No. 1326904-06-6](/img/new.no-structure.jpg)
3-(4-methoxyphenyl)-7-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methoxyphenyl)-7-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H18N4O5 and its molecular weight is 442.431. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-(4-methoxyphenyl)-7-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity based on diverse studies and findings.
Chemical Structure
The compound features a complex structure characterized by:
- A quinazoline core .
- Substituents including methoxy and oxadiazole groups , which are known to influence biological activity.
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties. The following table summarizes its activity against various bacterial strains:
Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (mg/mL) |
---|---|---|
Staphylococcus aureus | 12 | 70 |
Escherichia coli | 11 | 75 |
Candida albicans | 10 | 77 |
These results indicate that the compound exhibits moderate antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and fungi such as Candida albicans .
Anticancer Activity
The compound has also shown promise in anticancer research. A study evaluating a series of quinazoline derivatives found that those with oxadiazole substitutions had enhanced antiproliferative effects against various cancer cell lines. The compound's effectiveness was compared to standard treatments, revealing a GI50 value of approximately 26 nM , which indicates significant potency .
Case Study: Antiproliferative Effects
In a specific case study involving several quinazoline derivatives:
- The compound was tested against four different cancer cell lines.
- It demonstrated superior activity compared to Erlotinib (GI50 = 33 nM), suggesting its potential as a therapeutic agent in cancer treatment .
The biological activity of this compound is thought to be linked to its ability to inhibit key enzymes involved in bacterial DNA replication and cancer cell proliferation:
- Bacterial Gyrase and Topoisomerase IV Inhibition : Similar compounds have been shown to act as fluoroquinolone-like inhibitors, which are critical targets in bacterial infections .
- Cell Cycle Interference : The presence of the oxadiazole moiety is believed to enhance the interaction with cellular targets involved in the regulation of the cell cycle, contributing to its anticancer effects .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship has indicated that modifications at specific positions on the quinazoline ring can significantly alter biological activity:
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Recent studies have highlighted the compound's efficacy as an antimicrobial agent. In particular, quinazoline derivatives have been shown to possess significant antibacterial properties. For instance, derivatives of quinazoline-2,4(1H,3H)-dione have been synthesized and tested against both Gram-positive and Gram-negative bacterial strains. The results indicated that certain compounds exhibited moderate to significant antibacterial activity compared to standard drugs .
Key Findings:
- Activity Against Bacteria: Compounds derived from quinazoline structures were effective inhibitors of bacterial gyrase and DNA topoisomerase IV, which are essential for bacterial DNA replication .
- Broad Spectrum: Among the tested derivatives, some demonstrated a broad bioactive spectrum against various bacterial strains .
Antifungal Properties
In addition to its antibacterial effects, the compound has also been evaluated for antifungal activity. Studies have reported that certain derivatives show promise against fungal pathogens such as Candida albicans and Pseudomonas aeruginosa. The structure-activity relationship indicates that modifications in the chemical structure can enhance antifungal efficacy .
Notable Results:
- Significant Inhibition: Specific derivatives exhibited low minimum inhibitory concentration (MIC) values against fungal strains, indicating strong antifungal properties .
Synthesis and Characterization
The synthesis of 3-(4-methoxyphenyl)-7-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione involves several chemical reactions that allow for the formation of this complex structure. Characterization techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are employed to confirm the identity and purity of the synthesized compounds .
Synthesis Overview:
- Reagents Used: Common reagents include various acids and bases that facilitate the formation of oxadiazole rings and quinazoline structures.
- Characterization Techniques: The synthesized compounds are analyzed using IR and NMR spectroscopy to confirm their structural integrity .
Future Research Directions
The promising results associated with this compound suggest several avenues for future research:
- Optimization of Structure: Further modifications to enhance antibacterial and antifungal activities could lead to more effective therapeutic agents.
- In Vivo Studies: Conducting animal studies to evaluate the pharmacokinetics and toxicity profiles of these compounds.
- Mechanistic Studies: Investigating the precise mechanisms by which these compounds exert their antimicrobial effects could provide insights into their potential as drug candidates.
Análisis De Reacciones Químicas
Cyclization Reactions
The oxadiazole ring in this compound is synthesized via cyclization reactions. A common method involves reacting hydrazide intermediates with carbon disulfide (CS₂) under alkaline conditions:
Reagents | Conditions | Product | Yield | Reference |
---|---|---|---|---|
CS₂, KOH | Reflux (ethanol, 6–8 h) | Oxadiazole ring formation via intramolecular cyclization | 72–78% |
The reaction proceeds through the formation of a thioamide intermediate, followed by cyclization to yield the stable 1,2,4-oxadiazole moiety . Spectroscopic data (¹H-NMR, IR) confirm the loss of hydrazide protons and emergence of oxadiazole-specific signals .
Alkylation Reactions
The quinazoline nitrogen atoms undergo alkylation with halogenated reagents:
Alkylation enhances lipophilicity, which correlates with improved antimicrobial activity . Mass spectrometry (EI-MS) validates molecular weight increases post-alkylation .
Condensation Reactions
The compound reacts with aromatic aldehydes to form Schiff base derivatives:
These derivatives exhibit extended π-conjugation, confirmed via UV-Vis spectroscopy . The 4-methoxy-substituted analog shows moderate activity against Staphylococcus aureus (MIC: 70 mg/mL) .
Oxidation and Reduction
The oxadiazole ring demonstrates stability under mild redox conditions but reacts vigorously with strong agents:
Reagent | Conditions | Reaction | Outcome | Reference |
---|---|---|---|---|
H₂O₂ (30%) | RT, 2 h | Oxidation of oxadiazole sulfur atoms | Partial decomposition | |
NaBH₄ | Methanol, 0°C, 1 h | Reduction of carbonyl groups on quinazoline | Unstable intermediates formed |
Thermogravimetric analysis (TGA) indicates decomposition above 250°C, consistent with oxadiazole thermal stability.
Acid/Base-Mediated Reactions
The compound undergoes hydrolysis under extreme pH conditions:
Hydrolysis products are characterized via LC-MS and IR spectroscopy .
Heterocyclic Functionalization
The quinazoline core reacts with heterocyclic amines to form hybrid structures:
These hybrids demonstrate enhanced binding to biological targets, as shown in molecular docking studies .
Propiedades
Número CAS |
1326904-06-6 |
---|---|
Fórmula molecular |
C24H18N4O5 |
Peso molecular |
442.431 |
Nombre IUPAC |
3-(4-methoxyphenyl)-7-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C24H18N4O5/c1-31-17-8-3-14(4-9-17)21-26-22(33-27-21)15-5-12-19-20(13-15)25-24(30)28(23(19)29)16-6-10-18(32-2)11-7-16/h3-13H,1-2H3,(H,25,30) |
Clave InChI |
SNPORZDHVLBDBG-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)C5=CC=C(C=C5)OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.